Fostemsavir

Vue d'ensemble

Description

Le fostemsavir est un médicament antirétroviral utilisé pour le traitement de l'infection à VIH-1 (virus de l'immunodéficience humaine de type 1). Il s'agit d'une prodrogue du temsavir et fonctionne comme un inhibiteur de l'attachement du VIH-1. Le this compound est particulièrement bénéfique pour les adultes atteints du VIH-1 multirésistant qui ont échoué à d'autres traitements antirétroviraux en raison d'une résistance, d'une intolérance ou de problèmes de sécurité .

Méthodes De Préparation

La synthèse du fostemsavir implique plusieurs étapes, commençant par la préparation du temsavir. Le processus comprend la protection des groupes fonctionnels, la formation d'intermédiaires clés et les étapes finales de déprotection. Les méthodes de production industrielle impliquent souvent l'utilisation de chromatographie sur colonne pour la purification et des conditions de réaction spécifiques pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le fostemsavir subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de produits oxydés.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs courants.

Substitution : Le this compound peut subir des réactions de substitution, en particulier des substitutions nucléophiles, dans des conditions appropriées. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est étudié pour ses propriétés chimiques uniques et ses modifications potentielles pour améliorer son efficacité.

Biologie : La recherche se concentre sur son interaction avec le VIH-1 et ses effets sur la réplication virale.

Médecine : Le this compound est utilisé dans les essais cliniques et les études pour évaluer son efficacité dans le traitement du VIH-1 multirésistant.

Industrie : Il est produit et commercialisé en tant qu'agent thérapeutique pour le traitement du VIH-1 .

Mécanisme d'action

Le this compound exerce ses effets en se liant à la sous-unité gp120 de la glycoprotéine d'enveloppe du VIH-1. Cette liaison inhibe l'interaction entre le virus et les récepteurs CD4 des cellules hôtes, empêchant l'attachement initial et les étapes suivantes nécessaires à l'entrée du virus dans les cellules hôtes. Ce mécanisme bloque efficacement la réplication du virus .

Applications De Recherche Scientifique

Fostemsavir is an antiretroviral medication and the first attachment inhibitor approved by the Food and Drug Administration and European Medicines Agency for the treatment of HIV-1 infection . It is specifically indicated for heavily treatment-experienced adults with HIV-1 infection who are failing their current antiretroviral regimen due to resistance, intolerance, or safety considerations .

BRIGHTE Study

The phase III BRIGHTE study investigated the efficacy and safety of this compound in heavily treatment-experienced adults with HIV-1 infection across 108 international sites . The study included two cohorts: a randomized cohort and a non-randomized cohort .

- Randomized Cohort: Patients in the randomized cohort had one or two fully active antiretroviral (ARV) classes remaining at baseline but were unable to form a viable antiretroviral regimen . These patients were randomized 3:1 to add blinded this compound or blinded placebo to their current failing regimen for eight days of functional monotherapy . After this period, all patients received open-label this compound plus optimized background therapy (OBT) .

- Non-Randomized Cohort: Patients without any remaining fully active approved ARVs were assigned to the Non-Randomized Cohort and received open-label this compound plus optimized background therapy from day one .

The primary endpoint of the study was the mean change in log10 HIV-1 RNA between Day 1 and Day 8 for the Randomized Cohort . Key secondary endpoints included durability of response at Weeks 24, 48, and 96, changes in CD4+ cell counts, and the emergence of viral resistance .

Efficacy

- Virologic Suppression: Week 96 data from the BRIGHTE study showed continued improvement in virologic suppression . 60% of patients receiving this compound plus OBT in the randomized cohort achieved virologic suppression (HIV-1 RNA <40 copies/mL), a 6% increase from Week 48 results .

- Immunologic Response: Patients in the randomized cohort showed continued immunologic improvement through Week 96, demonstrated by an increase in CD4+ T-cell counts . The mean change from baseline was +205 cells/µL, a mean increase of 66 cells/µL from Week 48 . At Week 96, 67% of patients with a baseline CD4 <200 cells/µL increased to a CD4 ≥200 cells/µL, and 56% of patients with a baseline CD4 <50 cells/µL increased to a CD4 ≥200 cells/µL .

- Long-Term Data: Study findings showed that people living with multidrug-resistant HIV-1, when treated for approximately five years with this compound-based regimens, experienced consistent rates of virologic response . In the randomized cohort, rates of virologic response generally remained consistent over time through week 240, with 45% (120/272) of patients receiving this compound plus OBT in the randomized cohort achieving virologic suppression (HIV-1 RNA <40 copies per milliliter [c/mL]) .

Safety

Across the 96-week period, the CD4+ T cell count increased by 205 cell/mcL from baseline (standard deviation, SD = 191) in the randomized cohort and by 119 cell/mcL (SD = 202) in the nonrandomized cohort .

Extended Action this compound Lipid Nanoparticle

An extended action this compound lipid nanoparticle (LNP) formulation is being developed to prevent HIV-1 infection . This formulation establishes a drug depot in monocyte-derived macrophages, which extends the drug’s plasma residence time . The physicochemical properties of the LNP improve this compound's antiretroviral activities, which are linked to the drug’s ability to withstand fluid flow forces and levels of drug cellular internalization . These properties are dependent on PEGylated lipid composition and flow rate ratios, affecting size, polydispersity, shape, zeta potential, stability, biodistribution, and antiretroviral efficacy .

Data Tables

| Endpoint | Randomized Cohort (Week 96) |

|---|---|

| Virologic Suppression (HIV-1 RNA <40 copies/mL) | 60% |

| Mean Change in CD4+ T-cell Count from Baseline | +205 cells/µL |

| CD4+ T-cell Count Increase to ≥200 cells/µL (Baseline CD4 <200 cells/µL) | 67% |

| CD4+ T-cell Count Increase to ≥200 cells/µL (Baseline CD4 <50 cells/µL) | 56% |

Insights

Mécanisme D'action

Fostemsavir exerts its effects by binding to the gp120 subunit of the HIV-1 envelope glycoprotein. This binding inhibits the interaction between the virus and the host cell CD4 receptors, preventing the initial attachment and subsequent steps required for viral entry into host cells. This mechanism effectively blocks the replication of the virus .

Comparaison Avec Des Composés Similaires

Le fostemsavir est unique parmi les inhibiteurs d'attachement du VIH-1 en raison de sa liaison spécifique à la sous-unité gp120. Les composés similaires comprennent :

Maraviroc : Un antagoniste du CCR5 qui empêche le VIH-1 d'entrer dans les cellules en bloquant le récepteur CCR5.

Enfuvirtide : Un inhibiteur de fusion qui empêche la fusion de l'enveloppe du VIH-1 avec la membrane cellulaire hôte.

Ibalizumab : Un inhibiteur post-attachement qui bloque l'interaction entre le virus et le récepteur CD4 après l'attachement. L'unicité du this compound réside dans sa capacité à inhiber l'étape d'attachement initiale, ce qui en fait une option précieuse pour les patients atteints du VIH-1 multirésistant

Activité Biologique

Fostemsavir, also known as Rukobia, is a first-in-class attachment inhibitor approved for the treatment of heavily treatment-experienced adults with multidrug-resistant HIV-1. It functions by binding to the viral envelope protein gp120, thereby preventing the virus from attaching to CD4+ T cells. This unique mechanism of action is particularly beneficial for patients with limited treatment options due to resistance to other antiretroviral therapies.

This compound's primary mechanism involves binding to gp120, which inhibits the virus's ability to enter host cells. This action not only prevents viral replication but also modulates immune responses, contributing to overall immune reconstitution in patients.

BRIGHTE Study Findings

The BRIGHTE study (NCT02362503) is a pivotal phase 3 trial that evaluated the efficacy and safety of this compound in combination with optimized background therapy (OBT) in heavily treatment-experienced adults. Key findings include:

- Virologic Suppression : At week 96, 60% of participants achieved virologic suppression (HIV-1 RNA <40 copies/mL) .

- CD4+ T-cell Count : A mean increase of 205 cells/mm³ in CD4+ T-cell count was observed . By week 240, this increase reached a mean of 296 cells/mm³ .

- Immune Markers : Significant reductions in inflammatory markers such as soluble CD14 and D-dimer levels were noted, indicating improved immune function and reduced systemic inflammation .

Long-term Safety and Immune Recovery

In the ongoing analysis of the BRIGHTE study, long-term safety data through week 240 demonstrated that participants with sustained CD4+ T-cell counts had reduced rates of AIDS-defining events and adverse effects compared to those with lower counts . The cumulative safety profile aligns with findings from other trials involving heavily treatment-experienced populations.

Lipid Nanoparticle Formulation

Recent research has explored an extended-action formulation of this compound using lipid nanoparticles (LNPs). This formulation enhances the drug's pharmacokinetic properties by establishing a depot in macrophages, which prolongs its plasma residence time and improves antiviral efficacy . The LNP's physicochemical properties, such as size and stability, are crucial for its effectiveness.

Summary of Clinical Outcomes from BRIGHTE Study

| Outcome Measure | Week 96 Results | Week 240 Results |

|---|---|---|

| Virologic Suppression | 60% | Data not specified |

| Mean CD4+ T-cell Count Increase | +205 cells/mm³ | +296 cells/mm³ |

| Reduction in sCD14 Levels | Significant | Data not specified |

| Adverse Events Rate | Consistent | Reduced |

Immune Parameter Changes Over Time

| Parameter | Baseline (Week 0) | Week 96 | Week 240 |

|---|---|---|---|

| CD4+ T-cell Count | Mean: 138 cells/mm³ | Mean: +205 cells/mm³ | Mean: +296 cells/mm³ |

| sCD14 Levels | Elevated | Decreased | Data not specified |

| D-dimer Levels | Elevated | Decreased | Data not specified |

Case Study: Immune Recovery in Heavily Treatment-Experienced Patients

In a subset analysis from the BRIGHTE study involving patients with baseline CD4+ counts below 200 cells/mm³, those who achieved an increase above this threshold experienced markedly improved health outcomes. The incidence of AIDS-defining events was significantly lower among participants who maintained CD4+ counts ≥200 cells/mm³ throughout the treatment duration .

Comparative Analysis with Other Antiretrovirals

A comparative study indicated that patients receiving this compound demonstrated more substantial decreases in HIV-1 RNA levels than those on traditional boosted protease inhibitor regimens. This suggests that this compound may provide additional benefits in managing HIV-1 among those with complex treatment histories .

Propriétés

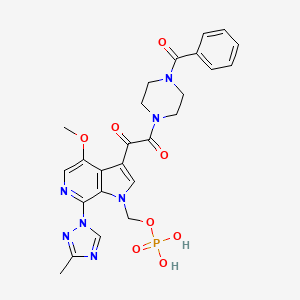

IUPAC Name |

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMDAPWAQQTBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235596 | |

| Record name | BMS-663068 free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>250mg/mL | |

| Record name | Fostemsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The gp120 subunit within the gp160 envelope glycoprotein of HIV-1 is a new and novel target in the treatment of HIV-1 infection. These subunits are responsible for facilitating the first step in the viral life cycle, attachment, by mediating the interaction between the virus and host cell CD4 receptors. Following attachment, HIV-1 undergoes assembly, budding, and maturation within the host cell, after which mature viral particles are released to continue the viral life cycle. Fostemsavir's active metabolite, temsavir, is an HIV-1 attachment inhibitor. It binds directly to the gp120 subunit to inhibit viral interaction with host CD4 receptors, thereby preventing the initial attachment required for viral replication. It has also been shown to inhibit other gp120-dependent post-attachment steps required for viral entry. | |

| Record name | Fostemsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

864953-29-7 | |

| Record name | 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864953-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fostemsavir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fostemsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-663068 free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSTEMSAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IQ273H4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Fostemsavir?

A: this compound is a prodrug that is rapidly converted to its active moiety, Temsavir. Temsavir is a first-in-class HIV-1 attachment inhibitor that binds directly to HIV-1 glycoprotein 120 (gp120) [, , , , , ]. This binding prevents the initial viral attachment to the host CD4+ T-cells, thereby blocking entry and infection of the target cell [, , , , , ].

Q2: How does this compound differ from other antiretroviral drugs?

A: Unlike other antiretroviral drugs that target different stages of the HIV-1 replication cycle, this compound acts at the very first step of viral entry by preventing attachment to the host cell [, , ]. This unique mechanism of action makes it effective against a wide range of HIV-1 strains, including those resistant to other antiretroviral classes [, , ].

Q3: What are the downstream effects of this compound binding to gp120?

A: By binding to gp120, this compound prevents the conformational changes in gp120 that are required for viral attachment to the CD4 receptor on the host cell [, ]. This ultimately prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent infection [, , ].

Q4: Does this compound affect viral entry regardless of HIV tropism?

A: Yes, this compound has been shown to be effective against both CCR5-tropic, CXCR4-tropic and dual/mixed-tropic HIV-1 strains [, ], indicating that its mechanism of action is independent of viral tropism.

Q5: What is the molecular formula and weight of this compound?

A: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they do mention that it is a phosphonooxymethyl derivative of Temsavir []. To find the exact molecular formula and weight, further research into the chemical structure of this compound would be necessary.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided papers focus on the pharmacological aspects of this compound and do not delve into its spectroscopic characterization. Further research into analytical chemistry literature is recommended for information on spectroscopic data.

Q7: How stable is this compound under various conditions?

A: Research indicates this compound is primarily metabolized by hydrolysis, with some contribution from CYP3A4 enzymes [, ]. Co-administration with strong CYP3A inducers is contraindicated as it can significantly reduce Temsavir exposure [, ]. Additionally, this compound can be taken with drugs that increase gastric pH, as they do not appear to affect Temsavir pharmacokinetics [].

Q8: What formulation strategies are used to improve the stability, solubility, or bioavailability of this compound?

A: this compound is formulated as an extended-release tablet to enable twice-daily dosing [, , ]. This formulation strategy helps maintain therapeutic drug levels and improve patient adherence.

Q9: What is the pharmacokinetic profile of this compound?

A: this compound is a prodrug that is rapidly hydrolyzed to its active moiety, Temsavir, in the gastrointestinal lumen []. Temsavir is a substrate for P-glycoprotein and breast cancer resistance protein (BCRP) []. It is primarily metabolized by esterases, with some contribution from CYP3A4 enzymes [, ]. Drug interactions have been observed with strong CYP3A4 inducers, which should be avoided due to the potential for reduced Temsavir exposure [, ].

Q10: What is the recommended dose of this compound for adults and children?

A: While this document focuses on the scientific background of this compound and avoids discussion of dosage, research shows the recommended adult dose is 600 mg twice daily [, ]. For children, dosing is weight-based, with 600 mg twice daily recommended for those weighing 35 kg or greater, and 400 mg twice daily for those weighing 20 kg to less than 35 kg [].

Q11: How effective is this compound in suppressing HIV-1 in clinical trials?

A: In clinical trials, this compound, in combination with other antiretrovirals, demonstrated efficacy in achieving virologic suppression in heavily treatment-experienced adults with multidrug-resistant HIV-1 [, , , , ]. Results from the BRIGHTE study showed that a substantial proportion of participants achieved HIV-1 RNA levels below the limit of detection by week 48 and maintained suppression through week 96 [, , , ]. Notably, the efficacy was observed regardless of baseline demographics, disease characteristics, or the number of fully active antiretrovirals in the optimized background therapy [].

Q12: What is the resistance profile of this compound?

A: While this compound maintains efficacy against HIV-1 strains resistant to other antiretroviral classes [, , ], resistance to this compound itself can emerge. Several gp120 amino acid substitutions have been associated with reduced susceptibility to Temsavir, including L116P, A204D, S375H/M/T, M426L, M434I, M475I, and V506M [, , ]. Among these, M426L and S375N/H/T appear to be the most common substitutions emerging with treatment [, , ].

Q13: Is there cross-resistance between this compound and other antiretroviral classes?

A: Due to its unique mechanism of action, this compound demonstrates no cross-resistance with other antiretroviral classes [, , , ]. This characteristic makes it an invaluable treatment option for individuals with multidrug-resistant HIV-1 who have limited therapeutic options.

Q14: What are the known side effects of this compound?

A: While this document focuses on the scientific background and avoids a detailed discussion of side effects, research indicates that this compound is generally well-tolerated [, , , ]. The most common adverse events reported in clinical trials were nausea, diarrhea, headache, and rash [, , , ]. Notably, no drug-related adverse events leading to treatment discontinuation were observed in the phase 2b trial [].

Q15: Are there any clinically significant drug interactions with this compound?

A: Co-administration of this compound with strong CYP3A inducers, such as rifampin, is contraindicated as it can significantly reduce Temsavir exposure and potentially lead to virologic failure [, ]. Dosage adjustments are required for certain HMG-CoA reductase inhibitors and ethinyl estradiol-containing oral contraceptives when co-administered with this compound [, ].

Q16: What analytical methods are used to quantify this compound and Temsavir in biological samples?

A: Several analytical methods have been developed and validated for the quantification of this compound and Temsavir in biological samples. These include high-performance liquid chromatography (HPLC) methods with various detection techniques, such as UV spectrophotometry and tandem mass spectrometry (LC-MS/MS) [, ].

Q17: What are some areas of future research for this compound?

A17: Future research could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.